molecular formula C20H18N2O5 B11670391 2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B11670391
M. Wt: 366.4 g/mol
InChI Key: ABHFDPPNDSXRKB-UHFFFAOYSA-N
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Description

2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Nitrophenyl Group: This is typically done through nitration reactions followed by reduction and subsequent functionalization to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This includes nucleophilic and electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Interaction with Receptors: It may bind to cellular receptors, influencing signal transduction and cellular responses.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
  • 2-{[(2-Methoxy-5-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Uniqueness

2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-hydroxy-2-[(2-methoxy-4-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H18N2O5/c1-27-20-11-15(22(25)26)7-8-17(20)21-12-16-18(23)9-14(10-19(16)24)13-5-3-2-4-6-13/h2-8,11-12,14,23H,9-10H2,1H3

InChI Key

ABHFDPPNDSXRKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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